molecular formula C12H10Br2N2 B2851221 4,4'-Diamino-2,2'-dibromobiphenyl CAS No. 84530-60-9

4,4'-Diamino-2,2'-dibromobiphenyl

Cat. No.: B2851221
CAS No.: 84530-60-9
M. Wt: 342.034
InChI Key: CPBGOWIFSRZWIZ-UHFFFAOYSA-N
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Description

4,4’-Diamino-2,2’-dibromobiphenyl is an organic compound with the molecular formula C₁₂H₁₀Br₂N₂ It is a derivative of biphenyl, where two bromine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively

Scientific Research Applications

4,4’-Diamino-2,2’-dibromobiphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 4,4’-Diamino-2,2’-dibromobiphenyl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Diamino-2,2’-dibromobiphenyl can be synthesized through a multi-step process involving the reduction, bromination, and amination of biphenyl derivatives. One common method involves the reduction of 4,4’-dinitrobiphenyl to 4,4’-diaminobiphenyl, followed by bromination at the 2,2’ positions using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of 4,4’-Diamino-2,2’-dibromobiphenyl typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-2,2’-dibromobiphenyl undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The bromine atoms can be reduced to form hydrogenated biphenyl derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or alkyl halides for alkyl substitution.

Major Products Formed

    Oxidation: 4,4’-Dinitro-2,2’-dibromobiphenyl.

    Reduction: 4,4’-Diamino-2,2’-dihydrobiphenyl.

    Substitution: 4,4’-Diamino-2,2’-dihydroxybiphenyl or 4,4’-Diamino-2,2’-dialkylbiphenyl.

Mechanism of Action

The mechanism of action of 4,4’-Diamino-2,2’-dibromobiphenyl involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dibromo-2,2’-dinitrobiphenyl
  • 4,4’-Dihydroxy-2,2’-dibromobiphenyl
  • 4,4’-Diamino-2,2’-dihydroxybiphenyl

Uniqueness

4,4’-Diamino-2,2’-dibromobiphenyl is unique due to the presence of both amino and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives .

Properties

IUPAC Name

4-(4-amino-2-bromophenyl)-3-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBGOWIFSRZWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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